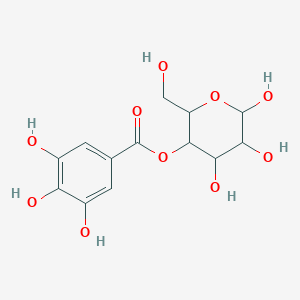

4-Glucosyl gallate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Glucosyl gallate is a naturally occurring tannin, specifically classified as a hydrolyzable tannin. It is a derivative of gallic acid and glucose, with the chemical formula C13H16O10. This compound is known for its astringent properties, which means it can cause the contraction of body tissues and is often used to reduce bleeding from minor abrasions .

Mecanismo De Acción

Target of Action

4-Glucosyl gallate, also known as [4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate, is a type of tannin . Tannins are known to have a wide range of targets due to their ability to bind and precipitate proteins.

Mode of Action

It is known that gallic acid, a related compound, has many biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties

Biochemical Pathways

Gallic acid and its derivatives have been shown to enhance gut microbiome activities and modulate immune responses . It is possible that this compound may have similar effects on these pathways.

Pharmacokinetics

It is known that the bioavailability of gallic acid, a related compound, can be increased through the use of colloidal delivery systems .

Result of Action

Gallic acid, a related compound, has been shown to have a variety of effects, including antioxidant activity, the ability to inhibit lipid peroxidation, and the ability to maintain endogenous defense systems . It is possible that this compound may have similar effects.

Análisis Bioquímico

Cellular Effects

It is known that galloylated catechins, a group that includes 4-Glucosyl gallate, have antioxidant properties . These compounds can protect cells from oxidative stress, which can damage cellular structures and disrupt cellular processes .

Molecular Mechanism

It is known to have antioxidant properties, suggesting that it may interact with reactive oxygen species (ROS) in cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Glucosyl gallate can be synthesized through enzymatic glycosylation. One common method involves using cyclomaltodextrin-glucanotransferase to transfer α-glucosyl moieties from starch onto the hydroxyl group of gallic acid . The reaction conditions typically include a controlled pH and temperature to optimize the enzyme’s activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of gallic acid from natural sources such as gallnuts, followed by enzymatic glycosylation. The process is scaled up using bioreactors to maintain the necessary conditions for enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Glucosyl gallate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive species that can further participate in polymerization reactions.

Reduction: The compound can be reduced to form simpler phenolic compounds.

Substitution: It can undergo esterification reactions where the hydroxyl groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Esterification reactions often use acid chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Quinones and polymerized tannins.

Reduction: Simpler phenolic compounds.

Substitution: Various esters depending on the substituent used.

Aplicaciones Científicas De Investigación

4-Glucosyl gallate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of tannins and their interactions with proteins and metals.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Used in the food industry as a preservative and in cosmetics for its astringent properties.

Comparación Con Compuestos Similares

Similar Compounds

Gallic Acid: The parent compound of 4-Glucosyl gallate, known for its strong antioxidant properties.

Epigallocatechin Gallate: A similar compound found in green tea, known for its anticancer and antioxidant activities.

Ellagic Acid: Another hydrolyzable tannin with similar biological activities.

Uniqueness

This compound is unique due to its glycosylated structure, which enhances its water solubility and stability compared to its parent compound, gallic acid. This makes it more suitable for various industrial and medicinal applications .

Propiedades

Número CAS |

84274-52-2 |

|---|---|

Fórmula molecular |

C13H16O10 |

Peso molecular |

332.26 g/mol |

Nombre IUPAC |

3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C13H16O10/c14-3-7-8(17)9(18)10(19)13(22-7)23-11-5(15)1-4(12(20)21)2-6(11)16/h1-2,7-10,13-19H,3H2,(H,20,21)/t7-,8-,9+,10-,13+/m1/s1 |

Clave InChI |

YPSNWSNUXIIKHO-YANYRWCTSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2O)O)O)CO |

SMILES isomérico |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O |

SMILES canónico |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O |

melting_point |

233°C |

Descripción física |

Solid |

Origen del producto |

United States |

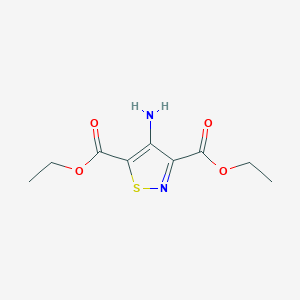

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

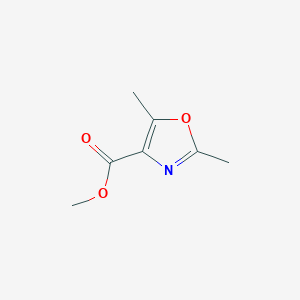

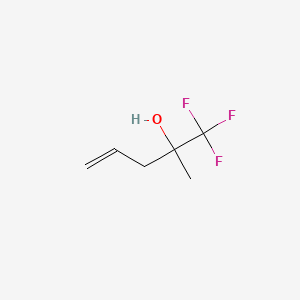

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carboxycarbonothioyl)amino]anisole](/img/structure/B3031818.png)